5-(4-Methoxyphenyl)-3-methyl-5-phenyl-1-(trimethylsilyl)-2,4-imidazolidinedione
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Overview
Description
5-(4-Methoxyphenyl)-3-methyl-5-phenyl-1-(trimethylsilyl)-2,4-imidazolidinedione is a complex organic compound with a unique structure that includes a methoxyphenyl group, a methyl group, a phenyl group, and a trimethylsilyl group attached to an imidazolidinedione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-3-methyl-5-phenyl-1-(trimethylsilyl)-2,4-imidazolidinedione typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-3-methyl-5-phenyl-1-(trimethylsilyl)-2,4-imidazolidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
5-(4-Methoxyphenyl)-3-methyl-5-phenyl-1-(trimethylsilyl)-2,4-imidazolidinedione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-3-methyl-5-phenyl-1-(trimethylsilyl)-2,4-imidazolidinedione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazolidinedione derivatives with different substituents, such as:
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Uniqueness
What sets 5-(4-Methoxyphenyl)-3-methyl-5-phenyl-1-(trimethylsilyl)-2,4-imidazolidinedione apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and stability .
Properties
CAS No. |
57346-57-3 |
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Molecular Formula |
C20H24N2O3Si |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-3-methyl-5-phenyl-1-trimethylsilylimidazolidine-2,4-dione |
InChI |
InChI=1S/C20H24N2O3Si/c1-21-18(23)20(15-9-7-6-8-10-15,22(19(21)24)26(3,4)5)16-11-13-17(25-2)14-12-16/h6-14H,1-5H3 |
InChI Key |
RNYYZFAFMUGDQB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(N(C1=O)[Si](C)(C)C)(C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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